4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one
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Overview
Description
4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2,5-dihydrofuran-2-one with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-3-methyl-2,5-dihydrofuran-2-one.
Reduction: Formation of 4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-ol.
Substitution: Formation of various substituted furan derivatives depending on the reagent used.
Scientific Research Applications
4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Another furan derivative with a hydroxymethyl group, known for its use in the food industry and as a platform chemical.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A related compound with similar structural features but different chemical properties.
Uniqueness
4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a compound of significant interest in multiple fields.
Properties
Molecular Formula |
C6H8O3 |
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Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-(hydroxymethyl)-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-4-5(2-7)3-9-6(4)8/h7H,2-3H2,1H3 |
InChI Key |
CGTWVZHFEDAILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC1=O)CO |
Origin of Product |
United States |
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